2-butyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole
Description
2-Butyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core substituted with a butyl chain and a 3-(4-chlorophenoxy)propyl group. The benzodiazole scaffold is notable for its aromaticity and ability to engage in hydrogen bonding, which may influence binding to biological targets like the receptor for advanced glycation end products (RAGE) .
Properties
IUPAC Name |
2-butyl-1-[3-(4-chlorophenoxy)propyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-2-3-9-20-22-18-7-4-5-8-19(18)23(20)14-6-15-24-17-12-10-16(21)11-13-17/h4-5,7-8,10-13H,2-3,6,9,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBKQNICKFZVQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.
Attachment of the Chlorophenoxypropyl Group: The chlorophenoxypropyl group can be introduced via nucleophilic substitution reactions using 4-chlorophenoxypropyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-butyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the chlorophenoxy group.
Scientific Research Applications
2-butyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2-butyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
TTP488 (Azeliragon/PF-04494700)
Structural Similarities :
- TTP488 ([3-(4-{2-butyl-1-[4-(4-chlorophenoxy)-phenyl]-1H-imidazole-4-yl}-phenoxy)-propyl]-diethylamine) shares the 2-butyl and 4-chlorophenoxypropyl substituents with the target compound but replaces the benzodiazole core with an imidazole ring .
- Both compounds exhibit lipophilic properties, enhancing blood-brain barrier (BBB) penetration .
Functional Differences :
- TTP488 is a potent RAGE inhibitor, blocking interactions with Aβ, S100B, and HMGB1, and has shown efficacy in preclinical models of Alzheimer’s disease (AD) and diabetes .
- The benzodiazole core in the target compound may alter binding kinetics due to its larger aromatic surface area and distinct electronic properties compared to imidazole.
Triazole and Benzothiazole Derivatives
Example: 2-({3-[3,5-bis(4-Chlorophenoxymethyl)-1H-1,2,4-triazol-1-yl]propyl}sulfanyl)-1,3-benzothiazole (CAS: 1427471-28-0)
AGE/RAGE Inhibitors with Chlorophenoxy Moieties
Example : Carboxymethyl-lysine (CML)
- The 4-chlorophenoxy group in the target compound may mimic AGE-binding regions of RAGE, similar to TTP488’s mechanism .
Key Research Findings and Hypotheses
RAGE Inhibition Potential: The 4-chlorophenoxypropyl group in both TTP488 and the target compound likely contributes to RAGE antagonism by blocking ligand binding . Substitution of imidazole with benzodiazole could enhance π-π stacking interactions but reduce solubility, necessitating formulation optimization.
Toxicity Considerations :
- TTP488 derivatives were modified to mitigate toxicity at high doses . The benzodiazole variant may face similar challenges due to lipophilicity-driven off-target effects.
Therapeutic Scope :
- Unlike triadimefon (a triazole fungicide), the target compound’s benzodiazole core and substituents align more closely with anti-inflammatory or neuroprotective applications .
Biological Activity
2-butyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its mechanisms of action, biological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure consists of a benzodiazole core substituted with a butyl group and a 4-chlorophenoxy propyl chain. The presence of these substituents may influence its biological activity significantly.
Anticancer Activity
Recent studies have indicated that benzodiazole derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. For instance, compounds similar to this compound have been shown to inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt and MAPK pathways .
Antimicrobial Properties
Benzodiazole derivatives have also demonstrated antimicrobial activities against a range of pathogens. The compound's structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death. Studies have reported that similar compounds exhibit broad-spectrum antibacterial effects, which may be attributed to their ability to inhibit bacterial protein synthesis .
Acetylcholinesterase Inhibition
Another significant aspect of the biological activity of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that certain benzodiazole derivatives can effectively inhibit AChE activity, enhancing cholinergic transmission in the brain .
Table 1: Summary of Biological Activities of Similar Benzodiazole Derivatives
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 15 | |
| Compound B | Antimicrobial | 20 | |
| Compound C | AChE Inhibition | 25 |
Case Study 1: Anticancer Efficacy
A study published in 2021 explored the anticancer efficacy of various benzodiazole derivatives, including those structurally similar to this compound. The results showed a significant reduction in cell viability in breast cancer cell lines after treatment with these compounds. The study concluded that these derivatives could serve as lead compounds for further development in cancer therapy .
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotective properties, researchers evaluated the effects of AChE inhibitors derived from benzodiazole on cognitive function in rodent models. The findings indicated that administration of these compounds improved memory retention and reduced oxidative stress markers in the brain, suggesting potential therapeutic applications for neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-butyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole, and how can purity be maximized?
- Methodology : Multi-step synthesis typically involves cyclization of o-phenylenediamine derivatives with carbonyl compounds (e.g., aldehydes or ketones) under reflux conditions. Catalysts like acetic acid or metal-based reagents enhance reaction efficiency. Purification via recrystallization or chromatography (e.g., silica gel) is critical for achieving >95% purity .
- Key Considerations : Monitor reaction temperature (80–120°C) and solvent polarity (ethanol or DMF) to minimize side products. Use TLC or HPLC for intermediate purity checks .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the benzodiazole core (δ 7.2–8.1 ppm for aromatic protons) and substituents (e.g., δ 1.2–1.5 ppm for butyl CH3) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z ~385) and fragmentation patterns .
- IR Spectroscopy : Identify functional groups (e.g., C-N stretch at ~1600 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- Antimicrobial Activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC/MBC calculations .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Enzyme Inhibition : Test against COX-2 or kinases using fluorometric/colorimetric kits .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Substituent Variation : Synthesize analogs with modified alkyl chains (e.g., replacing butyl with pentyl) or chlorophenoxy groups (e.g., meta-substituted Cl) .
- Biological Testing : Compare IC50 values across analogs to identify critical substituents. For example, bulkier alkyl groups may enhance lipophilicity and membrane penetration .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins like EGFR or DNA gyrase .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Curves : Confirm activity across a wider concentration range (e.g., 0.1–200 µM) to identify non-linear effects .
- Assay Standardization : Replicate studies using identical cell lines (e.g., ATCC-certified) and protocols to minimize variability .
- Meta-Analysis : Pool data from independent studies to assess statistical significance of observed effects .
Q. How can enantioselective synthesis be optimized for chiral derivatives?
- Methodology :
- Chiral Catalysts : Use Pd or Cu complexes with BINOL-based ligands to induce asymmetry during alkylation or cyclization steps .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H and validate purity via circular dichroism (CD) .
- Kinetic Resolution : Monitor reaction progress with polarimetry or chiral shift reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
